molecular formula C15H11Cl2N3 B8474696 6-Chloro-4-(2-chlorophenyl)-2-hydrazinylquinoline CAS No. 62293-35-0

6-Chloro-4-(2-chlorophenyl)-2-hydrazinylquinoline

Cat. No. B8474696
Key on ui cas rn: 62293-35-0
M. Wt: 304.2 g/mol
InChI Key: FQSAMGZBMVMJSU-UHFFFAOYSA-N
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Patent
US03993660

Procedure details

In the manner given in Preparation 5, 6-chloro-2-hydrazino-4-(o-chlorophenyl)quinoline and triethyl orthoacetate in xylene were refluxed to give 7-chloro-1-methyl-5-(o-chlorophenyl)-s-triazolo[4,3-a]quinoline.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([NH:12][NH2:13])[CH:6]=[C:5]2[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[Cl:20].[C:21](OCC)(OCC)(OCC)[CH3:22]>C1(C)C(C)=CC=CC=1>[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]1[C:21]([CH3:22])=[N:13][N:12]=[C:7]1[CH:6]=[C:5]2[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[Cl:20]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C2C(=CC(=NC2=CC1)NN)C1=C(C=CC=C1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(OCC)(OCC)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were refluxed

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C(=CC=3N(C2=CC1)C(=NN3)C)C3=C(C=CC=C3)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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